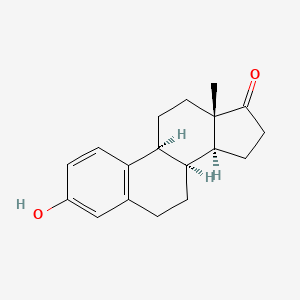

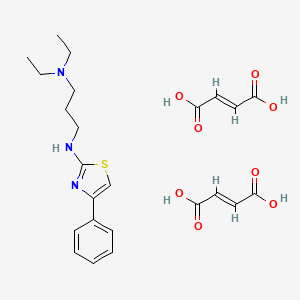

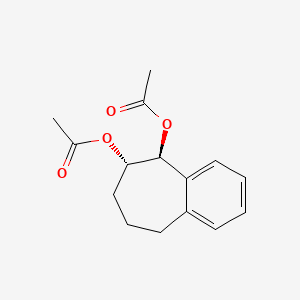

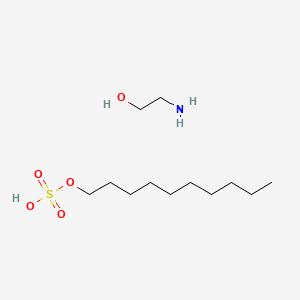

Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Acétyl-4-méthyl-2,3,4,5-tétrahydro-1H-1,5-benzodiazépine-2-carboxylate d’éthyle est un dérivé de la benzodiazépine. Les benzodiazépines sont une classe de médicaments psychoactifs connus pour leurs effets sédatifs et anxiolytiques. Ce composé particulier est intéressant en raison de sa structure chimique unique, qui combine le noyau benzodiazépine avec des groupes fonctionnels supplémentaires qui peuvent conférer des propriétés pharmacologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5-Acétyl-4-méthyl-2,3,4,5-tétrahydro-1H-1,5-benzodiazépine-2-carboxylate d’éthyle implique généralement les étapes suivantes :

Formation du noyau benzodiazépine : Cela peut être obtenu par condensation d’une ortho-diamine appropriée avec un β-cétoester en milieu acide.

Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec de l’éthanol en présence d’un catalyseur tel que l’acide sulfurique.

Méthodes de production industrielle : Dans un environnement industriel, la synthèse peut être mise à l’échelle en utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l’efficacité de chaque étape.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthyle et acétyle, conduisant à la formation des alcools ou cétones correspondants.

Réduction : La réduction du noyau benzodiazépine peut donner des dérivés dihydro avec des propriétés pharmacologiques modifiées.

Substitution : Le groupe ester peut être hydrolysé pour former l’acide carboxylique correspondant, qui peut ensuite subir d’autres réactions de substitution.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés pour les réactions de réduction.

Substitution : L’hydrolyse peut être réalisée à l’aide d’hydroxyde de sodium ou d’acide chlorhydrique aqueux.

Principaux produits :

Oxydation : Formation d’alcools ou de cétones.

Réduction : Formation de dérivés dihydro.

Substitution : Formation d’acides carboxyliques et de leurs dérivés.

Applications De Recherche Scientifique

Le 5-Acétyl-4-méthyl-2,3,4,5-tétrahydro-1H-1,5-benzodiazépine-2-carboxylate d’éthyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de dérivés de benzodiazépine plus complexes.

Biologie : Étudié pour ses effets potentiels sur les systèmes neurotransmetteurs et ses interactions avec divers récepteurs.

Médecine : Étudié pour ses propriétés anxiolytiques, sédatives et anticonvulsivantes potentielles.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique.

Mécanisme D'action

Le composé exerce ses effets principalement par interaction avec le récepteur de l’acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur majeur du système nerveux central. En se liant au récepteur GABA, il augmente l’affinité du récepteur pour le GABA, ce qui entraîne une augmentation de l’afflux d’ions chlorure et une hyperpolarisation du neurone. Cela se traduit par les effets sédatifs et anxiolytiques caractéristiques des benzodiazépines.

Composés similaires :

Diazépam : Une autre benzodiazépine présentant des propriétés anxiolytiques et sédatives similaires.

Lorazépam : Connu pour ses effets anxiolytiques puissants et sa demi-vie plus courte.

Clonazépam : Utilisé principalement pour ses propriétés anticonvulsivantes.

Unicité : Le 5-Acétyl-4-méthyl-2,3,4,5-tétrahydro-1H-1,5-benzodiazépine-2-carboxylate d’éthyle est unique en raison de ses groupes fonctionnels spécifiques, qui peuvent conférer des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à d’autres benzodiazépines. Ses groupes acétyle et ester peuvent influencer son métabolisme et sa durée d’action, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Comparaison Avec Des Composés Similaires

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate is unique due to its specific functional groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetyl and ester groups may influence its metabolism and duration of action, making it a valuable compound for research and potential therapeutic applications.

Propriétés

Numéro CAS |

121635-52-7 |

|---|---|

Formule moléculaire |

C15H20N2O3 |

Poids moléculaire |

276.33 g/mol |

Nom IUPAC |

ethyl 5-acetyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |

InChI |

InChI=1S/C15H20N2O3/c1-4-20-15(19)13-9-10(2)17(11(3)18)14-8-6-5-7-12(14)16-13/h5-8,10,13,16H,4,9H2,1-3H3 |

Clé InChI |

QVOQAQVPGBECSD-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

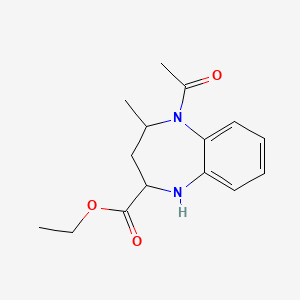

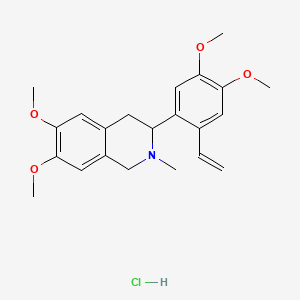

![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)

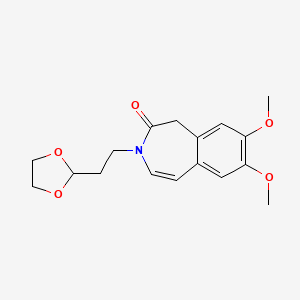

![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)